molecular formula C9H9F B058173 4-Fluoro-alpha-methylstyrene CAS No. 350-40-3

4-Fluoro-alpha-methylstyrene

Cat. No.: B058173
CAS No.: 350-40-3
M. Wt: 136.17 g/mol
InChI Key: VIXHMBLBLJSGIB-UHFFFAOYSA-N
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Description

4-Fluoro-alpha-methylstyrene, also known as 1-fluoro-4-isopropenylbenzene, is an organic compound with the molecular formula C₉H₉F and a molecular weight of 136.17 g/mol It is a fluorinated derivative of alpha-methylstyrene, characterized by the presence of a fluorine atom on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-alpha-methylstyrene can be synthesized through several methods. One common approach involves the fluorination of alpha-methylstyrene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-alpha-methylstyrene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other functional groups using appropriate reagents.

    Polymerization: Similar to other styrene derivatives, this compound can undergo polymerization to form polymers with unique properties.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

    Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used for polymerization reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

Major Products Formed

    Substitution: Products with various functional groups replacing the fluorine atom.

    Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

4-Fluoro-alpha-methylstyrene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-fluoro-alpha-methylstyrene involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can significantly alter the electronic properties of the compound, affecting its reactivity and stability. This can influence how the compound interacts with enzymes, receptors, and other biological molecules, potentially leading to unique biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-alpha-methylstyrene is unique due to the presence of the fluorine atom, which imparts distinct electronic effects and reactivity compared to its non-fluorinated counterparts. This makes it valuable for specific applications where these unique properties are advantageous .

Properties

IUPAC Name

1-fluoro-4-prop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXHMBLBLJSGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188532
Record name 1-Fluoro-4-(isopropenyl)benzene
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Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

350-40-3
Record name 1-Fluoro-4-(1-methylethenyl)benzene
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Record name 1-Fluoro-4-(isopropenyl)benzene
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Record name 350-40-3
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Record name 1-Fluoro-4-(isopropenyl)benzene
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Record name 1-fluoro-4-(isopropenyl)benzene
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Record name 4-Fluoro-α-methylstyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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